![molecular formula C17H27NO3S B5868320 N-cycloheptyl-4-ethoxy-2,5-dimethylbenzenesulfonamide](/img/structure/B5868320.png)
N-cycloheptyl-4-ethoxy-2,5-dimethylbenzenesulfonamide
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Description
“N-cycloheptyl-4-ethoxy-2,5-dimethylbenzenesulfonamide” is a chemical compound with the molecular formula C17H27NO3S . Its average mass is 325.466 Da and its monoisotopic mass is 325.171173 Da .
Molecular Structure Analysis
The molecule has a complexity of 424 . It has 5 rotatable bonds , 1 hydrogen bond donor , and 4 hydrogen bond acceptors . The topological polar surface area is 63.8 , and it has 22 heavy atoms .Physical And Chemical Properties Analysis
The compound has an XLogP3-AA value of 4.3 , which is a measure of its lipophilicity. This influences how it is distributed in the body and how it interacts with biological membranes. Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available .Scientific Research Applications
- The benzylic position in this compound is the carbon directly adjacent to the benzene ring. Reactions at this position include free radical bromination, nucleophilic substitution, and oxidation. For instance, N-bromosuccinimide (NBS) can selectively brominate the benzylic position, leading to the formation of a benzylic radical. This reactivity is useful in synthetic chemistry and drug development .
- Researchers explore the pharmacological potential of this compound due to its sulfonamide group. Sulfonamides are known for their antibacterial, antiviral, and antitumor properties. Investigating the effects of N-cycloheptyl-4-ethoxy-2,5-dimethylbenzenesulfonamide on specific biological targets could lead to novel drug candidates .
- The ethoxy group and the benzenesulfonamide moiety provide synthetic handles for further functionalization. Chemists can use this compound as a building block to create more complex molecules through various reactions, such as Suzuki coupling, Stille coupling, or ring-opening reactions .
- The presence of both aromatic and aliphatic moieties makes this compound interesting for materials applications. Researchers might explore its use as a precursor for functionalized polymers, dendrimers, or other organic materials with tailored properties .
- Investigating the interactions of N-cycloheptyl-4-ethoxy-2,5-dimethylbenzenesulfonamide with enzymes, receptors, or proteins could reveal insights into its binding affinity and potential therapeutic effects. Researchers might explore its role as an enzyme inhibitor or modulator .
- The compound’s unique structure could be exploited for analytical purposes. For instance, it might serve as a reference standard in high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) analyses. Its distinct properties could aid in identifying related compounds in complex mixtures .
Benzylic Position Reactions
Medicinal Chemistry
Organic Synthesis
Materials Science
Biochemical Studies
Analytical Chemistry
properties
IUPAC Name |
N-cycloheptyl-4-ethoxy-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3S/c1-4-21-16-11-14(3)17(12-13(16)2)22(19,20)18-15-9-7-5-6-8-10-15/h11-12,15,18H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKWDJOXTXESBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NC2CCCCCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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